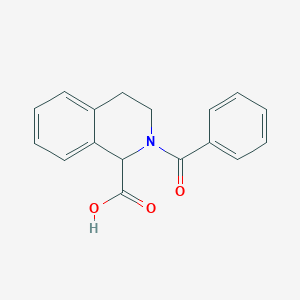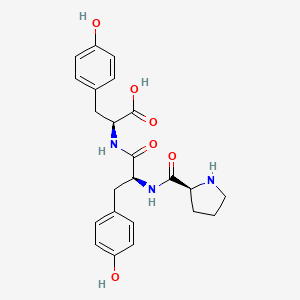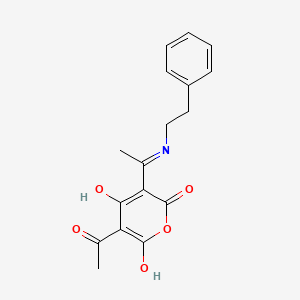
N-Hexadecyl-N,N-diphenylanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecyl-N,N-diphenylanilinium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to form micelles and interact with biological membranes. This compound is characterized by a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it an effective surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-N,N-diphenylanilinium chloride typically involves the quaternization of N-hexadecylaniline with diphenylmethyl chloride. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyl-N,N-diphenylanilinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or ethanol.
Major Products Formed
Oxidation: N-Hexadecyl-N,N-diphenylanilinium N-oxide.
Reduction: N-Hexadecyl-N,N-diphenylaniline.
Substitution: N-Hexadecyl-N,N-diphenylanilinium bromide or iodide.
Scientific Research Applications
N-Hexadecyl-N,N-diphenylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a detergent in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of N-Hexadecyl-N,N-diphenylanilinium chloride involves its interaction with biological membranes. The hydrophobic alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The quaternary ammonium group interacts with negatively charged components of the membrane, enhancing its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Another quaternary ammonium compound with similar surfactant properties.
N,N-Dimethylhexadecylamine: A tertiary amine with a similar alkyl chain length but different functional groups.
Uniqueness
N-Hexadecyl-N,N-diphenylanilinium chloride is unique due to its combination of a long hydrophobic alkyl chain and a bulky diphenylanilinium group. This structure provides enhanced surfactant properties and a higher degree of interaction with biological membranes compared to simpler quaternary ammonium compounds .
Properties
| 138505-72-3 | |
Molecular Formula |
C34H48ClN |
Molecular Weight |
506.2 g/mol |
IUPAC Name |
hexadecyl(triphenyl)azanium;chloride |
InChI |
InChI=1S/C34H48N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 |
InChI Key |
XINMAWPSXBHPES-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)


![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
